Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate
Description
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-9(15)10-5-13(6-10)7-14(8-13)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
ZCZRIXZXZRIWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2(C1)CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
Functionalization to Acetyl Derivative
Copper-catalyzed coupling : Using copper(II) triflate with ligands and base in tetrahydrofuran under LED irradiation enables coupling of azaspiro halide intermediates with acrylamides, suggesting a versatile platform for functional group introduction including acetyl groups.
Epimerization and hydrolysis : Starting from chiral lactones, epimerization and hydrolysis steps have been employed to access enantiomerically pure azaspirocarboxylates, which can be further modified to acetyl derivatives.
Research Findings and Analysis
The synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate are scalable and efficient, with yields up to 95% in reduction steps using sodium borohydride.
The use of halogenated intermediates such as tert-butyl 6-iodo-2-azaspiro[3.3]heptane-2-carboxylate allows for diverse functionalization via photochemical copper catalysis, which can be adapted for acetyl group introduction.
Epimerization/hydrolysis strategies starting from chiral lactones enable access to stereochemically defined azaspiro compounds suitable for further derivatization including acetylation.
The key challenge remains the selective acetylation of the 6-position without affecting the azetidine nitrogen or the tert-butyl ester, which typically requires mild conditions and careful choice of reagents.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Baeyer-Villiger monooxygenase (BVMO) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a structural surrogate for piperidine and piperazine rings, which are common in many FDA-approved drugs . The compound’s unique structure allows for the exploration of new chemical spaces, making it valuable for drug discovery and development .
Mechanism of Action
The mechanism of action of tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bifunctional nature allows it to engage in selective derivation on the azetidine and cyclobutane rings, which can influence various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
- Acetyl vs. Oxo : The acetyl group in the target compound enhances electrophilicity compared to the oxo derivative, facilitating nucleophilic additions (e.g., Grignard reactions) .
- Amino Derivatives: The 6-amino analog (212.29 Da) is pivotal for forming urea or amide linkages in protease inhibitors, contrasting with the acetyl group’s role in ketone-based chemistry .
- Hydroxyethyl Substituent : Introduces hydrogen-bonding capacity, improving aqueous solubility, which is critical for pharmacokinetics .
Key Observations :
- The target compound’s synthesis often starts from the 6-oxo precursor, which is acetylated under mild conditions .
- Diazaspiro derivatives (e.g., 2,6-diazaspiro) require multistep coupling, as seen in WDR5-MYC inhibitor synthesis .
Physicochemical and Pharmacological Properties
Table 3: Bioactivity and Drug-Likeness
Key Observations :
- The acetyl group increases LogP (2.1 vs. 1.5–1.8), favoring membrane permeability but reducing aqueous solubility.
- Hydroxyethyl derivatives exhibit higher topological polar surface area (TPSA), enhancing blood-brain barrier (BBB) penetration for CNS drugs .
Biological Activity
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by its spirocyclic structure, which contributes to its biological properties. The synthesis of this compound typically involves multi-step reactions, including the formation of the azaspiro framework and subsequent acetylation.
Synthesis Overview:
- Formation of Azaspiro Framework: The initial step often involves the cyclization of appropriate precursors to form the spirocyclic structure.
- Acetylation: The introduction of the acetyl group at the 6-position is achieved through acetic anhydride or acetyl chloride in the presence of a base.
- Purification: The final product is purified using techniques such as column chromatography.
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that spirocyclic compounds can effectively scavenge free radicals, thereby protecting cells from oxidative stress.
| Study | Findings |
|---|---|
| Wang et al. (2000) | Demonstrated that spirocyclic compounds reduced oxidative stress markers in hepatic cells. |
| Kim et al. (2014) | Found that related compounds protected HepG2 cells from tert-butyl hydroperoxide-induced apoptosis by modulating oxidative stress pathways. |
Neuroprotective Effects
The neuroprotective effects of related azaspiro compounds have been documented, suggesting potential applications in neurodegenerative diseases. These compounds may exert their effects by inhibiting apoptosis and promoting cell survival pathways.
| Study | Findings |
|---|---|
| Petcharat et al. (2015) | Showed that spirocyclic compounds activated ERK/MAPK signaling pathways, protecting neuronal cells from oxidative damage. |
Case Studies
-
Hepatic Protection:
- A study evaluated the protective effects of a related azaspiro compound against tert-butyl hydroperoxide-induced liver toxicity in rats. The results indicated a significant reduction in liver enzyme levels and oxidative stress markers after treatment with the compound.
-
Neuroprotection:
- Another investigation focused on the neuroprotective properties of similar azaspiro compounds in SH-SY5Y neuronal cells exposed to oxidative stress. The findings suggested that these compounds could mitigate cell death through antioxidant mechanisms.
Q & A
Q. Critical Factors :
- Temperature Control : Excess heat may lead to decomposition of the spirocyclic structure.
- Purification : Chromatography (e.g., gradient elution with Et₂O/pentane) is essential to isolate the product from byproducts like unreacted oxo derivatives .
How does the spiro[3.3]heptane scaffold influence the compound’s conformational stability and reactivity in medicinal chemistry applications?
Advanced Research Focus
The spirocyclic system imposes rigid geometry, reducing entropy-driven binding penalties in target interactions. Key considerations:
- Ring Strain : The fused azetidine and cyclobutane rings introduce moderate strain, enhancing reactivity for functionalization at the 6-position.
- Stereoelectronic Effects : The acetyl group at C6 alters electron density distribution, affecting nucleophilic/electrophilic behavior. Computational studies (e.g., DFT) can predict preferred conformers and regioselectivity in derivatization .
What analytical techniques are most reliable for characterizing this compound, and how are data contradictions resolved?
Q. Methodological Guidance
- NMR Spectroscopy :
- ¹H NMR : Distinct signals for tert-butyl (δ ~1.4 ppm), acetyl (δ ~2.1 ppm), and spirocyclic protons (δ 3.0–4.0 ppm).
- ¹³C NMR : Confirm spiro carbon connectivity (e.g., quaternary carbons at ~70 ppm).
- LC-MS : Monitor molecular ion peaks (e.g., [M+H⁺] at m/z 228.1 for intermediates) and fragmentation patterns .
Q. Resolving Contradictions :
- X-ray Crystallography : Definitive structural assignment for ambiguous NMR signals (e.g., distinguishing axial vs. equatorial substituents) .
- Cross-Validation : Compare retention times (HPLC) and spectral data with analogs like tert-butyl 6-hydroxy derivatives .
What are the challenges in optimizing enantioselective synthesis of this compound, and how can chiral auxiliaries or catalysts be employed?
Advanced Research Focus
The spirocyclic core complicates asymmetric synthesis due to limited steric differentiation. Strategies include:
Q. Key Metrics :
- Enantiomeric Excess (ee) : Optimized via solvent polarity (e.g., THF vs. DCM) and catalyst loading .
How does this compound serve as a precursor in tuberculosis drug development, and what derivatization pathways are prioritized?
Translational Research Focus
This compound is a building block for spirocyclic analogs of TBI-223, a tuberculosis drug candidate. Priority pathways:
Nitro Group Introduction : Electrophilic nitration at the acetyl position for nitroaromatic prodrug activation .
Hydroxylamine Derivatives : Reduce the acetyl group to hydroxylamine for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
